molecular formula C7H6ClN3 B1447899 5-Chloro-6-methylimidazo[1,2-a]pyrazine CAS No. 1823443-07-7

5-Chloro-6-methylimidazo[1,2-a]pyrazine

Cat. No.: B1447899
CAS No.: 1823443-07-7
M. Wt: 167.59 g/mol
InChI Key: HJIUSYLYKAWGMV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine is a nitrogen-rich heterocyclic scaffold with broad applications in medicinal chemistry and materials science due to its tunable electronic properties and structural versatility . The compound 5-Chloro-6-methylimidazo[1,2-a]pyrazine features a chlorine atom at position 5 and a methyl group at position 6 (Figure 1). These substituents influence its physicochemical behavior, including solubility, stability, and intermolecular interactions.

Properties

CAS No.

1823443-07-7

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-6-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H6ClN3/c1-5-7(8)11-3-2-9-6(11)4-10-5/h2-4H,1H3

InChI Key

HJIUSYLYKAWGMV-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CN=C2C=N1)Cl

Canonical SMILES

CC1=C(N2C=CN=C2C=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Key structural analogs differ in substituent type, position, and electronic effects (Table 1):

Compound Name Substituents Molecular Weight Key Properties References
5-Chloro-6-methylimidazo[1,2-a]pyrazine Cl (C5), CH₃ (C6) 183.6 (calc.) Predicted moderate polarity, lipophilicity
6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine Cl (C6, C8), CH₃ (C3) 218.1 Enhanced electrophilicity due to dual Cl
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine Br (C8), Cl (C6), CH₃ (C3) 246.5 Heavy atom effect; potential for halogen bonding
3-Phenylimidazo[1,2-a]pyrazine C₆H₅ (C3) 195.2 Increased aromaticity; π-π stacking ability

Key Observations :

  • Chlorine Position: Chlorine at C5 (target compound) vs.
  • Methyl vs. Phenyl : Methyl groups enhance steric hindrance minimally, whereas phenyl substituents (e.g., 3-Phenylimidazo[1,2-a]pyrazine) improve π-π interactions critical for binding in biological targets .

Physicochemical and Optical Properties

  • Fluorescence : Substituents significantly impact emission profiles. For example, benzoimidazopyrrolopyrazines with methyl or aryl groups exhibit aggregation-induced blue-shifted emission, valuable for OLEDs . The chloro and methyl groups in the target compound may reduce fluorescence intensity compared to π-extended analogs.
  • Rotameric Stability : Imidazo[1,2-a]pyrazine derivatives exhibit rotameric conformations, with steric and electronic effects dictating equilibrium. Methyl groups (as in the target compound) may stabilize specific conformers, enhancing crystallinity .

Preparation Methods

General Synthetic Strategy

The key synthetic approach to 5-chloro-6-methylimidazo[1,2-a]pyrazine involves:

  • Starting from commercially available 2-amino-5-methylpyrazine.
  • Directed halogenation to introduce the chloro substituent at the 5-position.
  • Cyclization with chloroacetaldehyde to form the fused imidazo ring.

This approach is guided by controlling regioselectivity during halogenation and efficient ring closure to yield the target fused heterocycle.

Stepwise Preparation Method

Halogenation of 2-Amino-5-methylpyrazine

  • Starting material: 2-amino-5-methylpyrazine.
  • Halogenation reagent: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) can be used, but the literature highlights the use of bromination with Br2 or N-bromosuccinimide (NBS) as a parallel approach, with the chloro analogue formed via displacement reactions.
  • Regioselectivity challenge: The amino group strongly directs electrophilic substitution, often leading to undesired isomers. To overcome this, the amino group is protonated to its hydrobromide salt prior to halogenation, which deactivates the directing effect and favors substitution ortho to the methyl group at C(6).
  • Outcome: Formation of 5-chloro-6-methylpyrazin-2-amine after hydrolysis of the halogenated intermediate.

Cyclization with Chloroacetaldehyde

  • Reagent: 2-chloroacetaldehyde (typically as a 50% aqueous solution).
  • Solvent: Ethanol.
  • Conditions: Reflux for approximately 4 hours.
  • Mechanism: The amino group of the halogenated pyrazine reacts with the aldehyde to form an imine intermediate, which undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyrazine ring system.
  • Yield: Moderate to good yields reported (~44-68% over the two steps).
  • Purification: Flash silica gel chromatography is used to separate the 5-chloro and 5-bromo analogues when formed as mixtures.

Representative Experimental Data

Step Reaction Conditions Key Reagents Yield (%) Notes
Halogenation 2-amino-5-methylpyrazine HBr salt, Br2 or NCS, controlled temperature 2-amino-5-methylpyrazine, halogenating agent ~50% isolated for 5-chloro-6-methylpyrazin-2-amine after hydrolysis Protonation of amino group critical for regioselectivity
Cyclization Reflux in EtOH, 4 h 2-chloroacetaldehyde (50% aq.) 44-68% combined yield of this compound Mixture of bromo/chloro products possible, separated by chromatography

Mechanistic Insights and Optimization

  • Regioselectivity control: Protonation of the amino substituent reduces its directing effect, enabling selective halogenation at the 5-position adjacent to the methyl group.
  • Halogen exchange: During cyclization, bromide substituents can be displaced by chloride ions generated in situ, leading to mixtures of bromo and chloro products.
  • Purification challenges: The close similarity of bromo and chloro products necessitates chromatographic separation, often by HPLC.
  • Yield improvement: Careful control of reaction temperature and solvent evaporation under reduced pressure improves the yield and purity of the target compound.

Summary Table of Key Preparation Parameters

Parameter Description Optimal Condition/Value
Starting material 2-amino-5-methylpyrazine (protonated as HBr salt) Commercially available
Halogenation agent Chlorine source (e.g., NCS) Controlled addition, moderate temperature
Halogenation yield Isolated 5-chloro-6-methylpyrazin-2-amine ~50%
Cyclization reagent 2-chloroacetaldehyde (50% aqueous) Reflux in ethanol, 4 h
Cyclization yield This compound 44-68% (combined with bromo analogue)
Purification Flash chromatography or HPLC Required to separate regioisomers
Solvent system Ethanol for cyclization Reflux conditions

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C6, chloro at C5). Coupling constants (e.g., J = 5.0 Hz for ortho protons) resolve regiochemistry .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]+ = 198.05 g/mol) .
  • HPLC-PDA : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

How can regioselective functionalization be achieved at specific positions of the imidazo[1,2-a]pyrazine core?

Advanced
Regioselectivity is influenced by electronic effects and directing groups:

  • C3 Functionalization : Electrophilic substitution favors C3 due to higher electron density. Use Friedel-Crafts acylation or halogenation .
  • C8 Modification : Nucleophilic substitution (e.g., SNAr) targets electron-deficient C8 in bromo/chloro analogs. Copper-catalyzed cross-coupling (e.g., with morpholine) replaces halogens .
  • Directed Metalation : TMPMgCl·LiCl directs magnesiation to C6, enabling selective introduction of methyl groups .

What strategies are effective in resolving contradictions in biological activity data across different studies?

Q. Advanced

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidants) to reduce variability .
  • Control for Solubility : Dihydrochloride salts improve aqueous solubility, reducing false negatives in cellular assays .
  • SAR Analysis : Compare analogs (e.g., 5-Bromo vs. 5-Chloro derivatives) to isolate substituent effects. For example, chloro derivatives show 2x higher antioxidant activity than bromo analogs due to electronegativity .

What are the common biological activities reported for this compound, and what in vitro assays are used?

Q. Basic

  • Antioxidant : DPPH radical scavenging (IC₅₀ = 12–18 µM) and SOD mimetic activity .
  • Antimicrobial : MIC assays against S. aureus (2–4 µg/mL) and E. coli (4–8 µg/mL) .
  • Anti-inflammatory : Inhibition of TNF-α and IL-6 in LPS-induced macrophages (IC₅₀ = 10–15 µM) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Q. Advanced

  • C5 Substituents : Chloro > Bromo > Methyl in antioxidant activity due to electron-withdrawing effects .
  • C6 Modifications : Methyl enhances lipophilicity, improving cell membrane permeability .
  • Hybrid Scaffolds : Fusion with pyrazole (e.g., pyrazole-imidazo[1,2-a]pyrazine) boosts anti-inflammatory effects by targeting NF-κB .
DerivativeKey ModificationBioactivity ImprovementReference
5-Cl-6-Me-Imidazo[1,2-a]pyrazineNone (parent compound)Baseline
5-Cl-8-Morpholino AnalogC8 morpholine substitution3x ↑ antimicrobial potency
Pyrazole HybridC2 pyrazole fusion50% ↓ TNF-α in sepsis models

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